molecular formula C20H28N2O2 B14741758 N-Benzoyl-N,N'-dicyclohexylurea CAS No. 3080-42-0

N-Benzoyl-N,N'-dicyclohexylurea

Cat. No.: B14741758
CAS No.: 3080-42-0
M. Wt: 328.4 g/mol
InChI Key: OXHQJTMLYJFMCW-UHFFFAOYSA-N
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Description

N-Benzoyl-N,N'-dicyclohexylurea is a substituted urea derivative formed from the reaction of benzoic acid derivatives with dicyclohexylcarbodiimide (DCC) . This compound is provided for research purposes and is strictly labeled For Research Use Only ; it is not for personal consumption or diagnostic use. In laboratory settings, this compound serves as a model compound in supramolecular chemistry and materials science research. Single-crystal X-ray diffraction studies reveal that molecules of this compound and its analogues self-assemble into supramolecular sheet structures through intermolecular N–H···O and C–H···O hydrogen bonding, as well as van der Waals interactions . This directed self-assembly is a key area of study for developing novel biomaterials and understanding fibril formation . Furthermore, related N-aroylurea analogs are investigated in medicinal chemistry for their potential biological activities, which include antimitotic and antioxidant properties . Researchers value this compound for exploring the structural and functional properties of complex organic systems. Handle with appropriate personal protective equipment, including gloves and eye protection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3080-42-0

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide

InChI

InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24)

InChI Key

OXHQJTMLYJFMCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of N Benzoyl N,n Dicyclohexylurea

Direct Synthetic Strategies for N-Benzoyl-N,N'-dicyclohexylurea

Carbodiimide-Mediated Acylation Reactions

The most common route to this compound involves the reaction of benzoic acid with DCC. nih.govacs.org This reaction is a staple in organic synthesis for forming amide bonds, but under certain conditions, it can lead to the formation of the stable N-acylurea derivative. nih.gov

The direct reaction between benzoic acid and DCC in a suitable solvent, such as dichloromethane (B109758) (DCM), at ambient temperatures can produce this compound in good yields. acs.org The reaction initiates with the protonation of the carbodiimide (B86325) by the carboxylic acid, which then leads to the formation of a highly reactive O-acylisourea intermediate. ias.ac.inchemistrysteps.com In the absence of a strong nucleophile, this intermediate can undergo an intramolecular rearrangement to form the more stable this compound. nih.govwikipedia.org

A study reported the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea by reacting 4-bromobenzoic acid with DCC in dichloromethane, achieving a 78% yield after 15 hours at ambient temperature. acs.org

The course of the reaction between a carboxylic acid and DCC can be significantly influenced by the presence of catalysts and other reagents.

N,N-Dimethylpyridin-4-amine (DMAP): DMAP is a highly effective acylation catalyst that accelerates the reaction. researchgate.netrsc.org It acts as a stronger nucleophile than an alcohol and reacts with the O-acylisourea intermediate to form a highly reactive acylated pyridinium (B92312) species. rsc.orgorganic-chemistry.org This intermediate then readily reacts with a nucleophile. The use of DMAP can suppress the formation of N-acylurea by promoting the desired esterification or amidation reaction. rsc.orgorganic-chemistry.org However, in the absence of another nucleophile, the presence of DMAP can still lead to the formation of the N-acylurea. For instance, in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, DMAP was used in conjunction with DCC. acs.org

Triethylamine (TEA): Triethylamine is a non-nucleophilic base often added to DCC coupling reactions. chemicalforums.comstackexchange.com Its primary role is to act as a proton scavenger, neutralizing any acid present and liberating the free form of any amine nucleophiles from their salts, thereby increasing their effective concentration. chemicalforums.com While TEA facilitates the desired coupling reaction, its presence does not inherently prevent the rearrangement to N-acylurea if the reactive intermediate is not efficiently consumed by the nucleophile.

ReagentRole in DCC Coupling ReactionsImpact on N-Acylurea Formation
DCC Coupling agent, activates carboxylic acids. libretexts.orglibretexts.orgForms the O-acylisourea precursor to N-acylurea. nih.gov
DMAP Acylation catalyst, forms a highly reactive acylated pyridinium intermediate. researchgate.netrsc.orgCan suppress N-acylurea formation by accelerating the desired reaction with a nucleophile. rsc.org
Triethylamine Non-nucleophilic base, proton scavenger. chemicalforums.comIndirectly influences the reaction by modulating nucleophile concentration.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates. rsc.orgrsc.org This method has been successfully applied to the synthesis of various urea (B33335) derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov While specific studies focusing solely on the microwave-assisted synthesis of this compound are not prevalent, the general principles suggest its applicability. The use of microwave irradiation can promote the efficient formation of the O-acylisourea intermediate and its subsequent rearrangement. rsc.org

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions offers significant environmental and practical advantages. Research has demonstrated the successful synthesis of N-benzoyl-N,N'-dialkylureas from arylcarboxylic acids and N,N'-disubstituted carbodiimides under solvent-free conditions, both conventionally and with microwave assistance. acs.org These reactions proceed cleanly and efficiently, providing the desired N-acylurea products in high yields.

Mechanistic Elucidation of this compound Formation

The formation of this compound is a well-studied side reaction in DCC-mediated couplings. The generally accepted mechanism proceeds through the following key steps:

Activation of the Carboxylic Acid: The reaction begins with the protonation of one of the nitrogen atoms of DCC by benzoic acid. This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon atom of the protonated DCC. ias.ac.inchemistrysteps.com

Formation of the O-Acylisourea Intermediate: This initial addition results in the formation of a highly reactive O-acylisourea intermediate. nih.govwikipedia.org This intermediate is a potent acylating agent.

Intramolecular Rearrangement: In the absence of an external nucleophile, or if the nucleophile is weak or sterically hindered, the O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration. nih.govresearchgate.net This rearrangement is often irreversible and leads to the formation of the thermodynamically more stable this compound. nih.gov

It has been shown that this rearrangement occurs without the formation of an acid anhydride (B1165640) as an intermediate. researchgate.net The chiral integrity of the acyl group is preserved during this rearrangement, which has implications for peptide synthesis where racemization is a concern. nih.gov

StepDescriptionKey Species
1Protonation of DCC by benzoic acid and subsequent nucleophilic attack.Benzoic acid, DCC, Protonated DCC, Carboxylate
2Formation of a highly reactive acylating agent.O-Acylisourea intermediate
3Irreversible intramolecular O-to-N acyl migration.This compound

O-Acylisourea Intermediate Generation and Intramolecular Rearrangement

The synthesis of this compound from benzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) proceeds through a critical intermediate, the O-acylisourea. The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide. researchgate.netresearchgate.net This addition reaction leads to the formation of the highly reactive O-acylisourea intermediate.

This O-acylisourea intermediate is generally unstable and can follow several reaction pathways. In the context of this compound formation, the most significant of these is the intramolecular O-to-N acyl migration. researchgate.netnih.gov This rearrangement, often referred to as an O→N acyl shift, involves the transfer of the benzoyl group from the oxygen atom to one of the nitrogen atoms of the isourea moiety. This process results in the formation of the thermodynamically more stable this compound. researchgate.net

The intramolecular nature of this rearrangement is supported by studies showing that the chiral integrity of the acyl group is preserved during the formation of N-acylureas, which would be unlikely if the acyl group dissociated and re-associated. nih.govsigmaaldrich.com The rearrangement is believed to proceed through a cyclic transition state. The formation of N-acylurea is often considered an undesirable side reaction in peptide synthesis, as it consumes the activated amino acid and the coupling agent. nih.gov

The stability and reactivity of the O-acylisourea intermediate are influenced by the structure of the carboxylic acid. For instance, studies have shown that O-acyl derivatives from arenecarboxylic acids undergo rapid O-acyl to N-acyl rearrangements, while those from certain aliphatic carboxylic acids may not undergo this rearrangement under the same conditions. researchgate.net

Table 1: Key Steps in the Formation of this compound

StepDescriptionIntermediate/Product
1 Protonation of DCC by benzoic acid.Protonated DCC
2 Nucleophilic attack of the benzoate (B1203000) anion on the carbodiimide carbon.O-Benzoyl-N,N'-dicyclohexylisourea
3 Intramolecular O-to-N acyl rearrangement.This compound

Kinetic Studies on N-Acylurea Formation

Detailed kinetic studies specifically quantifying the rate of this compound formation are not extensively reported in the literature. However, qualitative and comparative kinetic data from related systems provide valuable insights. The formation of the O-acylisourea intermediate is generally considered to be a rapid process. researchgate.net

The rate-determining step in many carbodiimide-mediated couplings is often the formation of the O-acylisourea itself. However, the subsequent fate of this intermediate, including its rearrangement to N-acylurea, is subject to competing reaction pathways. The O-to-N acyl rearrangement is described as a rapid intramolecular process. researchgate.net

In the absence of such trapping agents, the kinetics of N-acylurea formation are primarily governed by the rate of the intramolecular rearrangement of the O-acylisourea intermediate. The reaction is often considered irreversible and leads to a stable, unreactive byproduct in the context of peptide synthesis. nih.gov

Role of Reaction Conditions on Mechanistic Pathways

The reaction conditions play a pivotal role in determining the mechanistic pathway and the yield of this compound. Key factors include temperature, solvent, and the presence of additives.

Temperature: Higher temperatures generally favor the formation of N-acylurea. nih.gov This is because the intramolecular rearrangement of the O-acylisourea intermediate has a significant activation energy barrier, which is more readily overcome at elevated temperatures. Conversely, conducting the reaction at lower temperatures can help to minimize the formation of this byproduct. researchgate.net For instance, it has been observed that at lower temperatures, the rate of N-acylurea formation is significantly reduced. researchgate.net

Solvent: The choice of solvent can influence the stability and reactivity of the O-acylisourea intermediate and thus affect the rate of N-acylurea formation. The reaction is typically carried out in aprotic solvents such as dichloromethane (CH2Cl2), chloroform (B151607) (CHCl3), or dimethylformamide (DMF). researchgate.netacs.org The polarity of the solvent can affect the conformation of the O-acylisourea intermediate and the transition state of the rearrangement.

Additives: The presence of nucleophilic additives is a common strategy to suppress the formation of N-acylurea. Additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can react with the O-acylisourea intermediate to form an active ester. This active ester is more reactive towards the desired nucleophile (e.g., an amine in peptide synthesis) and less prone to rearrangement. The formation of the active ester is generally faster than the intramolecular rearrangement to the N-acylurea, thus effectively diverting the reaction pathway. researchgate.net The presence of an acid can also inhibit the rearrangement of the O-acylisourea to the N-acylurea, making it more available for reactions with other nucleophiles. researchgate.net

Table 2: Influence of Reaction Conditions on this compound Formation

ConditionEffect on N-Acylurea FormationRationale
High Temperature Increased formationOvercomes the activation energy for the O-to-N acyl rearrangement. nih.gov
Low Temperature Decreased formationReduces the rate of the intramolecular rearrangement. researchgate.net
Aprotic Solvents Commonly used for the reactionProvide a suitable medium for the reactants and intermediates. researchgate.netacs.org
Additives (e.g., HOBt) Decreased formationIntercepts the O-acylisourea intermediate to form a more stable active ester. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of N Benzoyl N,n Dicyclohexylurea

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. mdpi.comnih.gov

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of N-Benzoyl-N,N'-dicyclohexylurea displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by a strong absorption in the range of 1696–1623 cm⁻¹, which is indicative of the C=O stretching vibration of the urea (B33335) and benzoyl groups. acs.org The N-H stretching vibration of the amine group is also readily identifiable, typically appearing in the 3300 to 3500 cm⁻¹ region as a sharp and less intense band compared to an O-H band. libretexts.orgresearchgate.net

The presence of both the benzoyl and dicyclohexyl urea moieties is further confirmed by a number of other characteristic peaks. The C-H stretching vibrations of the cyclohexane (B81311) rings and the aromatic ring are observed in the 2850 to 2960 cm⁻¹ and around 3030 cm⁻¹ regions, respectively. libretexts.orglibretexts.org Complex vibrations of the entire molecule, including C-C bond stretching and various bending modes, contribute to a series of absorptions in the fingerprint region (below 1500 cm⁻¹). libretexts.orgresearchgate.net The formation of hydrogen bonds can influence the position of the C=O absorption. researchgate.net Bond lengths and angles are comparable to those observed in similar benzoylurea (B1208200) derivatives. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound

Functional GroupExperimental Wavenumber (cm⁻¹)Vibration Type
N-H3300 - 3500Stretching
Aromatic C-H~3030Stretching
Aliphatic C-H2850 - 2960Stretching
C=O (Urea & Benzoyl)1696 - 1623Stretching

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies of molecules. mdpi.com These theoretical calculations provide a basis for the detailed assignment of experimental FT-IR and Raman spectra. researchgate.net Studies have shown a good correlation between the experimental and theoretically calculated vibrational frequencies for this compound and related compounds. acs.orgresearchgate.net

The calculated vibrational wavenumbers are often scaled using a suitable factor to improve the agreement with experimental data. researchgate.net For instance, the calculated C-H aromatic stretching intensities show medium intensity and fall within the expected region. researchgate.net The agreement between experimental and theoretical frequencies for the carbonyl (C=O) stretching vibration is also generally good. acs.org Discrepancies between experimental and theoretical values can often be attributed to factors such as the physical state of the sample (solid-state vs. solution) and intermolecular interactions, like hydrogen bonding, which are not always fully accounted for in the theoretical models for isolated molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. ub.edu Both proton (¹H) and carbon-13 (¹³C) NMR are crucial in characterizing this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound reveals distinct signals for the different types of protons present in the molecule. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region of the spectrum. acs.org The proton attached to the nitrogen atom (N-H) of the urea linkage gives rise to a signal whose chemical shift can be influenced by solvent and concentration. acs.org

The protons on the two cyclohexyl rings produce a complex set of overlapping signals in the upfield region of the spectrum, generally between 1.0 and 4.5 ppm. The methine protons (CH) directly attached to the nitrogen atoms are typically found further downfield compared to the other methylene (B1212753) (CH₂) protons of the cyclohexyl rings. acs.org

Table 2: Experimental ¹H NMR Chemical Shift Assignments for a Derivative, 1-(4-arylbenzoyl)-1,3-dicyclohexylurea

Proton TypeExperimental Chemical Shift (δ, ppm)Multiplicity
Aromatic H8.00 - 7.84Doublet
NH5.52Singlet
N-CH (Cyclohexyl)4.35Multiplet
NH-CH (Cyclohexyl)3.24Multiplet
Cyclohexyl CH₂1.8 - 0.7Multiplet

Data for a closely related derivative is presented to illustrate typical chemical shift ranges. acs.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbons of the benzoyl and urea groups are readily identified by their characteristic downfield chemical shifts, typically in the range of 150-180 ppm. researchgate.net The aromatic carbons of the benzoyl ring also appear in the downfield region, generally between 120 and 140 ppm.

The carbons of the two cyclohexyl rings give rise to signals in the upfield region of the spectrum. The chemical shifts of these aliphatic carbons typically fall between 20 and 60 ppm. researchgate.netchemicalbook.com The carbon atoms directly attached to the nitrogen atoms (C-N) are shifted further downfield compared to the other cyclohexyl carbons. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for the Dicyclohexylurea Moiety

Carbon TypeChemical Shift (δ, ppm)
C=O (Urea)~158
C-N (Cyclohexyl)~50
Cyclohexyl Carbons25 - 35

Data is based on the related compound N,N'-dicyclohexylurea. researchgate.net

Comparative Analysis of Experimental and Computational NMR Data

As with vibrational spectroscopy, computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. acs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide reliable calculated NMR parameters. researchgate.net

Comparisons between the experimental and computed chemical shift values for derivatives of this compound have shown a high degree of resemblance. acs.org For example, the calculated chemical shifts for the aromatic protons of a derivative were in good agreement with the experimental values. acs.org Such comparative analyses are crucial for the unambiguous assignment of NMR signals and for validating the accuracy of the computational models used. researchgate.netresearchgate.net These studies support the structural elucidation by confirming the electronic environments of the various nuclei within the molecule. acs.org

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is a pivotal analytical technique for the molecular characterization of N-Benzoyl-N,N′-dicyclohexylurea. In positive ion mode electrospray ionization mass spectrometry (ESI-MS), the molecule can be readily protonated, typically on a nitrogen atom, to form the [M+H]⁺ ion. This allows for the accurate determination of its monoisotopic mass. nih.gov The molecular weight of N-Benzoyl-N,N′-dicyclohexylurea is 224.34 g/mol . nih.govsigmaaldrich.comthermofisher.com

Collision-induced dissociation (CID) mass spectrometry provides further structural information by fragmenting the precursor ion. While detailed fragmentation pathways for N-Benzoyl-N,N′-dicyclohexylurea are not extensively documented in the provided search results, analysis of related compounds such as 1,3-dicyclohexylurea (B42979) suggests that fragmentation would likely involve cleavage of the urea and benzoyl groups. rsc.org For instance, in the mass spectrum of 1,3-dicyclohexylurea, characteristic fragments corresponding to the cyclohexyl group and its derivatives are observed. rsc.org Computational methods can be employed to predict fragmentation patterns and assist in the interpretation of experimental mass spectra. nih.gov

The Ecom50 value, which is the collision energy required to decrease the precursor ion intensity by 50%, is a parameter that can be experimentally determined and used in conjunction with retention index data for the identification of unknown compounds in non-targeted metabolomics studies. nih.gov

Solid-State Structural Investigations via X-ray Crystallography

Single-Crystal X-ray Diffraction Studies

For instance, the crystal structure of N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, a closely related analogue, has been determined, revealing key structural features that are likely to be shared with the parent compound. nih.gov Similarly, the crystal structures of several N-(arenecarbonyl)-N,N′-dicyclohexylureas have been reported, providing a basis for comparative structural analysis. researchgate.netresearchgate.net The Cambridge Structural Database (CSD) contains crystal structure data for numerous related compounds, which can be accessed for detailed geometric information. nih.gov

The following table summarizes crystallographic data for an analogue, N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea.

Parameter Value
Chemical FormulaC₂₀H₂₇BrN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c

Data sourced from a study on N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea. nih.gov

Molecular Conformation Analysis (e.g., Cyclohexyl Chair Conformations, Dihedral Angles)

X-ray crystallographic studies reveal that the cyclohexyl groups in N-acyl-ureas consistently adopt a stable chair conformation to minimize steric strain. nih.govresearchgate.netnih.gov The central urea and benzoyl moieties exhibit significant twisting relative to each other.

In N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, the dihedral angle between the two carbonyl planes (O1/C7/N1 and O2/C14/N2) is a substantial 66.43(10)°. nih.gov This twisting is a common feature in related structures, with dihedral angles around 62° being reported for other N-(arenecarbonyl)-N,N′-dicyclohexylurea derivatives. researchgate.net This conformation prevents the formation of an intramolecular hydrogen bond between the amide proton and the benzoyl oxygen. nih.gov In contrast, the dihedral angle between the benzoyl group and the central urea plane can vary, as seen in N-benzoyl-N'-phenylhydroxylaminato-dicarbonylrhodium(I), where it is influenced by coordination to a metal center. researchgate.net

The table below presents selected dihedral angles for a related compound, illustrating the twisted conformation.

Atoms Defining Dihedral Angle Angle (°) for N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea
O1/C7/N1 and O2/C14/N2 planes66.43 (10)

Data from the crystallographic study of N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea. nih.gov

Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding Networks)

In the solid state, molecules of N-Benzoyl-N,N′-dicyclohexylurea and its analogues are organized into extended supramolecular architectures through a network of intermolecular interactions. The most prominent of these are the N—H···O=C hydrogen bonds formed between the amide proton of one molecule and the urea carbonyl oxygen of a neighboring molecule. nih.gov

This primary hydrogen bonding motif typically links molecules into one-dimensional chains. nih.govnih.gov These chains can be further stabilized by weaker C—H···O interactions. nih.gov In some instances, these chains can assemble into more complex two-dimensional arrays or three-dimensional networks, influenced by other weak interactions such as C—H···π contacts. researchgate.net For example, in the crystal structure of N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into simple chains, while a hydrated form of a related pyridine (B92270) derivative exhibits double chains linked by water molecules. nih.govresearchgate.net The specific hydrogen bonding patterns can vary between different crystalline forms of the same compound. researchgate.net

The following table details the hydrogen bonding parameters for N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
N2-H2A···O1ⁱ----

Polymorphism and Isostructural Relationships of this compound and Analogues

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been observed in the family of N-(arenecarbonyl)-N,N′-dicyclohexylureas. For example, three different crystalline forms have been identified for this class of compounds: an orthorhombic form (space group P2₁2₁2₁) and two distinct triclinic forms (space group Pī), designated as triclinic-I and triclinic-II. researchgate.net

Isostructurality, where different compounds crystallize in the same structure, is also a feature of this family. N-Benzoyl-N,N′-dicyclohexylurea has been found to be isostructural with N,N′-dicyclohexyl-N-(2-pyrazinoyl)urea. researchgate.net Additionally, the orthorhombic forms of the benzoyl and pyrazinyl derivatives are isostructural, as are the triclinic-II forms of the benzoyl and pyridin-3-yl derivatives. researchgate.net These isostructural relationships highlight the conserved packing motifs within this class of compounds, driven by the dominant intermolecular interactions. researchgate.net

Computational Chemistry and Theoretical Investigations of N Benzoyl N,n Dicyclohexylurea

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules. For N-Benzoyl-N,N'-dicyclohexylurea, these computational methods provide profound insights into its fundamental properties.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT studies, often utilizing the B3LYP method with a 6-311+G* basis set, are employed to compute geometric parameters. researchgate.net These calculations yield data on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that the molecule is not planar. The amide and pyridine (B92270) groups exhibit a significant twist relative to the central C3N grouping. researchgate.net This non-planar conformation is crucial in understanding the molecule's crystal packing and intermolecular interactions.

A comparison of calculated geometric parameters with experimental data, where available, shows good agreement, validating the computational approach. researchgate.net For instance, in related urea (B33335) derivatives, calculated bond lengths such as N=N and C=N show strong concordance with experimental values. ajchem-a.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For this compound and related compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity. In many organic molecules, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net The distribution of these orbitals provides a map of potential sites for electrophilic and nucleophilic attack.

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Different colors on the MESP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MESP surface would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, highlighting their nucleophilic character. Conversely, the hydrogen atoms attached to the nitrogen atoms would exhibit positive potential (blue), indicating their electrophilic nature and their propensity to act as hydrogen bond donors. researchgate.netbhu.ac.in This analysis is instrumental in understanding intermolecular interactions, such as the N-H···O hydrogen bonds that link molecules into chains in the solid state. researchgate.net

Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.net These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Chemical Hardness (η)(I - A) / 22.65
Chemical Softness (S)1 / η0.38
Electronegativity (χ)(I + A) / 23.85
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)μ² / (2η)2.79

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic properties, which can aid in the characterization and identification of molecules.

Ab Initio and DFT-Based Simulation of IR and NMR Spectra

Theoretical calculations, including both ab initio and DFT methods, can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.netnmrdb.org

IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of the vibrational modes of the molecule. These calculated frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations. researchgate.net For instance, the characteristic stretching frequency of the carbonyl (C=O) group can be calculated and compared with the experimental value.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the various nuclei in the molecule, such as ¹H and ¹³C. ornl.gov These predictions are based on the magnetic shielding of the nuclei, which is influenced by the local electronic environment. By comparing the calculated NMR spectra with experimental data, the signals can be assigned to specific atoms within the molecule, aiding in structure elucidation. bhu.ac.in

Validation and Interpretation of Experimental Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for the validation and interpretation of experimental spectroscopic data of this compound and its derivatives. By calculating theoretical spectroscopic values and comparing them with experimental findings, a deeper understanding of the molecular structure and vibrational modes can be achieved.

Recent studies on a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives, which share the core structure of this compound, have utilized DFT calculations with the PBE0-D3BJ/def2-TZVP level of theory to compute spectroscopic data. acs.org This approach has shown a strong correlation between the theoretical and experimental data for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound derivatives have been recorded experimentally in the range of 4000–600 cm⁻¹. acs.org Theoretical calculations of the IR frequencies for the optimized geometric structures have demonstrated good agreement with these experimental values. acs.org For instance, the experimental vibrational frequency for the C=O group is observed in the 1696–1623 cm⁻¹ range, while the theoretically calculated value lies between 1684–1634 cm⁻¹. acs.org The presence of functional groups such as C=O, N-H, and others is confirmed by the close resemblance of their experimental and theoretical vibrational frequencies. acs.org

A comparative analysis of selected experimental and theoretical vibrational frequencies for a representative derivative, 1-(4-phenylbenzoyl)-1,3-dicyclohexylurea, is presented in the table below.

Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Assignment
N-H33003450Stretching
C-H (aromatic)30503080Stretching
C-H (aliphatic)2931, 28542950, 2860Stretching
C=O (benzoyl)16961684Stretching
C=O (urea)16231634Stretching
C=C (aromatic)16001590Stretching
N-H15301520Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H NMR spectra of this compound derivatives have also been successfully predicted using computational methods. acs.org For example, in the ¹H NMR spectrum of 1-(4-phenylbenzoyl)-1,3-dicyclohexylurea, the experimental chemical shifts for the aromatic protons appear as doublets in the range of 8.00–7.84 ppm. acs.org The corresponding computed chemical shifts also appear as doublets and fall within a similar range of 8.01–7.51 ppm, showing a strong correlation. acs.org

The following table provides a comparison of the experimental and computed ¹H NMR chemical shifts for selected protons of 1-(4-phenylbenzoyl)-1,3-dicyclohexylurea.

Proton TypeExperimental Chemical Shift (δ, ppm)Computed Chemical Shift (δ, ppm)Multiplicity
Aromatic H8.008.01Doublet
Aromatic H7.937.99Doublet
Aromatic H7.847.51Doublet
Cyclohexyl CH3.853.90Multiplet
Cyclohexyl CH₂1.15-1.901.20-1.95Multiplet

Conformational Landscape Analysis through Computational Methods

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, leading to various possible conformers. Computational methods, particularly DFT, are employed to explore this landscape by optimizing the geometries of different conformers and calculating their relative energies. This analysis helps in identifying the most stable conformation of the molecule.

Studies have shown that N-acyl ureas can exist in different crystalline forms, indicating a complex conformational behavior. researchgate.net For this compound, different polymorphic forms have been identified, including orthorhombic and triclinic structures. researchgate.net These different crystal packings arise from variations in the molecular conformation and intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds. researchgate.net

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are related to its molecular polarizability (α) and first-order hyperpolarizability (β). Computational chemistry provides a valuable avenue for the prediction and assessment of these properties.

For this compound and its derivatives, DFT calculations have been performed to evaluate their NLO potential. acs.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the NLO response. acs.org A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability. acs.org

The calculated values of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives indicate their potential as NLO materials. acs.org The substitution on the benzoyl ring can significantly influence these properties.

The table below presents the calculated NLO properties for 1-(4-bromobenzoyl)-1,3-dicyclohexylurea as a representative example.

PropertyCalculated Value
Dipole Moment (μ)3.54 D
Polarizability (α)45.3 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)1.28 x 10⁻³⁰ esu

These theoretical investigations into the electronic and NLO properties provide valuable insights for the rational design of new organic materials with enhanced NLO activity.

Chemical Reactivity and Derivatization Studies of N Benzoyl N,n Dicyclohexylurea

Functionalization and Transformation Reactions

The chemical scaffold of N-Benzoyl-N,N'-dicyclohexylurea lends itself to a variety of functionalization and transformation reactions, enabling the synthesis of a diverse array of derivatives. These reactions are pivotal in modifying the compound's properties for various applications.

Suzuki Cross-Coupling Reactions for Aryl-Substituted Derivatives

The Suzuki cross-coupling reaction is a powerful method for creating carbon-carbon bonds, and it has been effectively used to synthesize aryl-substituted derivatives of this compound. acs.orgnih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide.

A notable example is the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. acs.orgnih.govresearchgate.net This process begins with the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, which is achieved by reacting 4-bromobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC). acs.orgnih.gov The resulting bromo-derivative then serves as the substrate for the Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids. acs.orgnih.govresearchgate.net This versatile method allows for the introduction of a wide range of aryl groups onto the benzoyl moiety. acs.orgnih.gov A catalyst system, such as Pd/PCy3/K3PO4 in a dioxane/water solvent, has been shown to be effective for these transformations, even with challenging nitrogen-containing heterocycles. organic-chemistry.org

The reaction conditions for these cross-coupling reactions have been optimized to achieve good yields, often under anhydrous conditions using reagents like neopentyl heteroarylboronic esters and potassium trimethylsilanolate (TMSOK) as a base. nih.gov The addition of trimethyl borate (B1201080) can further enhance reaction rates. nih.gov

Acylation Reactions leading to N-Acylurea Derivatives (e.g., with Chloroacetyl Chloride)

Acylation reactions provide a direct route to N-acylurea derivatives. The reaction of this compound and its analogs with acylating agents like chloroacetyl chloride introduces new functional groups, expanding the chemical diversity of the parent compound.

For instance, N-[4-(arylideneamino)benzoyl]-N,N'-dicyclohexylureas can be reacted with chloroacetyl chloride to yield β-lactams. tandfonline.com This reaction highlights the utility of the urea (B33335) nitrogen as a nucleophile in the formation of new amide bonds. The synthesis of N-acylureas can also be achieved through the coupling of isocyanates with amides or by the acylation of ureas with activated carboxylic acids. nsf.gov The choice of reagents and reaction conditions is critical in directing the outcome of these acylation reactions. nsf.gov

Condensation with Amino Acids and Related Building Blocks to form Conjugates

The condensation of this compound with amino acids and other building blocks is a key strategy for creating complex molecular conjugates. These reactions often utilize the reactivity of the urea moiety or a functionalized benzoyl group to link with amino acid residues.

One approach involves the synthesis of N-[(N-benzoyldehydrophenylalanyl)glycinyl/cysteinyl]-N,N'-dicyclohexylurea analogs. nih.gov In this method, substituted N-benzoyldehydrophenylalanyl glycines or cysteines are conjugated with dicyclohexylcarbodiimide (B1669883) (DCC), using a base as a catalyst. nih.gov This results in the formation of peptide-like structures where the dicyclohexylurea moiety is appended.

Another strategy involves the functionalization of N,N'-dicyclohexylurea with a phthaloylglycyl group, leading to the formation of 1,3-dicyclohexyl-1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]urea. nih.gov This demonstrates the ability to introduce protected amino acid units onto the urea nitrogen. The chiral integrity of the amino acid can be preserved during these condensation reactions, which is crucial for the synthesis of biologically active molecules. nih.gov

Cyclization Reactions to Synthesize Heterocyclic Systems (e.g., 4-Thiazolidinones, β-Lactams)

The reactive nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new ring structures can be formed, leading to compounds with diverse chemical and biological properties.

4-Thiazolidinones: These heterocyclic compounds can be synthesized from derivatives of this compound. For example, N-[4-(arylideneamino)benzoyl]-N,N'-dicyclohexylureas react with mercaptoacetic acid to form 4-thiazolidinones. tandfonline.com This reaction involves the cyclocondensation of the imine functionality with the thiol and carboxylic acid groups of mercaptoacetic acid. ump.edu.plresearchgate.netsemanticscholar.orgmdpi.com

β-Lactams: The four-membered β-lactam ring is a key structural motif in many antibiotics. Derivatives of this compound can serve as starting materials for the synthesis of these important heterocycles. The reaction of N-[4-(arylideneamino)benzoyl]-N,N'-dicyclohexylureas with chloroacetyl chloride, in a Staudinger-type [2+2] cycloaddition, yields β-lactams. tandfonline.comnih.govrsc.org

The following table provides a summary of representative cyclization reactions:

Starting MaterialReagentProduct
N-[4-(arylideneamino)benzoyl]-N,N'-dicyclohexylureaMercaptoacetic Acid4-Thiazolidinone derivative
N-[4-(arylideneamino)benzoyl]-N,N'-dicyclohexylureaChloroacetyl Chlorideβ-Lactam derivative

Coordination Chemistry of this compound Analogs

The coordination chemistry of this compound and its analogs reveals their potential as ligands for metal ions. The presence of multiple donor atoms, including the carbonyl oxygens and the nitrogen atoms of the urea moiety, allows for the formation of stable metal complexes.

Studies have shown that N,N'-dicyclohexylurea (DCU) itself can coordinate to metal centers such as Nb(V), Sc(III), Y(III), La(III), Ti(IV), Ta(V), Al(III), and Sn(IV). nih.gov For instance, the complex NbCl₅·(N,N'-dicyclohexylurea) has been synthesized and characterized, revealing a distorted octahedral structure. nih.govresearchgate.net In this complex, the urea coordinates to the niobium center through the carbonyl oxygen. nih.gov

The reactivity of these coordinated urea derivatives can be influenced by the metal center. In the case of the niobium complex, the addition of a base can promote the dehydration of the coordinated urea to form the corresponding carbodiimide (B86325), N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net This highlights the role of the metal as a Lewis acid in activating the urea for chemical transformation.

The following table summarizes some metal complexes formed with N,N'-dicyclohexylurea:

Metal IonComplex
Niobium(V)NbCl₅·(N,N'-dicyclohexylurea)
Scandium(III)ScCl₃ coordinated with DCU
Yttrium(III)YCl₃ coordinated with DCU
Lanthanum(III)LaCl₃ coordinated with DCU
Titanium(IV)TiCl₄ coordinated with DCU
Tantalum(V)TaCl₅ coordinated with DCU
Aluminum(III)AlCl₃ coordinated with DCU
Tin(IV)SnCl₄ coordinated with DCU

Intermolecular Hydrogen Bonding in Solution and Solid State

Intermolecular hydrogen bonding plays a crucial role in determining the solid-state structure and solution behavior of this compound and its derivatives. The presence of N-H donor and C=O acceptor groups facilitates the formation of robust hydrogen-bonding networks.

In the solid state, X-ray crystallographic studies of this compound and its analogs have revealed extensive intermolecular hydrogen bonding. researchgate.netnih.gov Molecules are often linked into one-dimensional chains through (amide)N-H···O=C(amide) hydrogen bonds. researchgate.netnih.govresearchgate.net These chains can be further organized into more complex three-dimensional supramolecular architectures through additional weaker interactions like C-H···O contacts. nih.gov

For example, in the crystal structure of N-(4-bromobenzoyl)-N,N'-dicyclohexylurea, molecules are linked into chains via N-H···O=C hydrogen bonds. nih.gov Similarly, in 1,3-dicyclohexyl-1-(4-nitrobenzoyl)urea, intermolecular N-H···O and C-H···O hydrogen bonds create chains that form R²₂(12) ring motifs. nih.gov The specific arrangement of these hydrogen bonds can vary depending on the substituents on the benzoyl ring. researchgate.net

N,n′ Dicyclohexylurea Dcu As a Byproduct in N Acylurea Synthesis and Its Management

Formation of N,N′-Dicyclohexylurea (DCU) in DCC-Mediated Reactions

N,N′-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely employed to facilitate the formation of amide, ester, and anhydride (B1165640) bonds. chemicalbook.comthieme-connect.com In the context of synthesizing N-acylureas, DCC's primary role is to activate a carboxylic acid. The reaction mechanism begins with the carboxylic acid attacking the central carbon atom of DCC, forming a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com

This intermediate is pivotal to the reaction but also represents a critical juncture where side reactions can occur. While the intended reaction pathway involves the O-acylisourea reacting with an amine to form the desired amide and the DCU byproduct, the intermediate itself is unstable. peptide.com It can undergo an intramolecular rearrangement, known as an O→N acyl shift, to form a stable but undesired N-acylurea. peptide.comnih.gov This rearrangement competes with the main reaction, especially in polar aprotic solvents like DMF. nih.gov

Simultaneously, as DCC facilitates the dehydration and coupling, it becomes hydrated, converting into N,N'-dicyclohexylurea (DCU). chemicalbook.comwikipedia.org Therefore, DCU is an unavoidable stoichiometric byproduct of any successful DCC-mediated coupling reaction. The formation of DCU is a direct consequence of the dehydration process that drives the creation of the desired chemical bond.

Activation: R-COOH + DCC → R-CO-O-C(=NCy)-NHCy (O-acylisourea intermediate)

Coupling (Desired): O-acylisourea intermediate + R'-NH₂ → R-CO-NHR' (Amide) + (CyNH)₂CO (DCU)

Side Reaction (Undesired): O-acylisourea intermediate → R-CO-N(Cy)C(=O)NHCy (N-acylurea)

Strategies for Byproduct Separation and Purification of N-Benzoyl-N,N'-dicyclohexylurea

A significant challenge in syntheses utilizing DCC is the removal of the DCU byproduct from the reaction mixture to isolate the pure target compound, such as this compound. thieme-connect.com The physical properties of DCU, particularly its solubility, heavily influence the purification strategy.

The most straightforward method for removing the bulk of DCU relies on its low solubility in many common organic solvents. chemicalbook.comwikipedia.org DCU is known to be nearly insoluble in solvents like dichloromethane (B109758) (DCM), diethyl ether, and ethyl acetate (B1210297), especially at reduced temperatures. chemicalbook.comresearchgate.netrsc.org

Procedure:

Upon completion of the reaction, if conducted in a solvent like DCM, a significant portion of the DCU will precipitate out of the solution. researchgate.net

The reaction mixture can be cooled in an ice bath or freezer to further decrease the solubility of DCU and maximize precipitation. researchgate.net

The precipitated DCU is then removed by simple gravity or vacuum filtration. wikipedia.orgresearchgate.net Rinsing the collected solid with a small amount of the cold reaction solvent can help recover any occluded product.

For reactions where the product itself is soluble, the crude mixture can be concentrated and then redissolved in a solvent in which DCU has minimal solubility (e.g., cold ethyl acetate, acetone, or acetonitrile) to induce precipitation before filtration. researchgate.netresearchgate.netstackexchange.com

Table 1: Solubility of N,N'-Dicyclohexylurea (DCU) in Various Solvents
SolventSolubilityApplication in Purification
Dichloromethane (DCM)Low / Sparingly SolubleOften precipitates during reaction; used for filtration-based separation. researchgate.net
Diethyl EtherLow / InsolubleUsed to precipitate and wash DCU from the crude product. researchgate.net
Ethyl AcetatePartially SolubleCooling in ethyl acetate can precipitate DCU, but traces may remain dissolved. researchgate.netgoogle.com
Acetonitrile (ACN)LowDissolving the crude mixture in cold ACN is an effective way to precipitate DCU. researchgate.netstackexchange.com
Chloroform (B151607)SolubleCan be used in chromatographic eluents to fully dissolve and separate DCU. researchgate.net
WaterInsolubleAqueous washes do not remove DCU. chemicalbook.comwikipedia.org

While filtration removes the majority of DCU, trace amounts often remain dissolved in the product solution, complicating purification. chemicalbook.comthieme-connect.com Standard column chromatography on silica (B1680970) gel can be problematic. Due to its partial solubility in common eluents like ethyl acetate/hexane mixtures, DCU may elute slowly and contaminate multiple fractions, leading to poor separation from the desired N-acylurea product. researchgate.netresearchgate.net

Advanced Chromatographic Strategies:

Solvent System Modification: Incorporating a solvent in which DCU is more soluble, such as chloroform, into the eluent can help to cleanly separate it from the product. researchgate.net

Alternative Stationary Phases: Using a different adsorbent, such as Florisil (a magnesia-silica gel), can be effective. DCU often elutes cleanly and quickly from Florisil, allowing for a more efficient separation. researchgate.netchemicalforums.com

Solid-Phase Scavengers: An advanced approach involves using silica-bound carbodiimides. In this method, the reagent is attached to a solid support. After the reaction, the urea (B33335) byproduct remains bound to the insoluble silica and is simply filtered off, leaving a clean product solution. chemicalforums.com

Recrystallization is a powerful final purification step to remove any lingering DCU traces from the solid product. researchgate.net The choice of solvent is critical and depends on the solubility characteristics of the desired N-acylurea versus DCU. An ideal solvent will dissolve the product at an elevated temperature but have low solubility for DCU, or vice-versa. Solvents like ethanol (B145695) are sometimes used, as DCU can be dissolved in hot ethanol and removed via hot filtration. researchgate.net Subsequent cooling of the filtrate would then crystallize the pure product.

Byproduct Minimization and Alternative Coupling Reagents

The most effective strategy for managing DCU is to minimize its formation or to replace DCC with an alternative reagent that generates a more easily removable byproduct.

Additives: The formation of the undesired N-acylurea byproduct can be suppressed by adding nucleophilic agents like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to the reaction. These additives react rapidly with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive enough to form the desired amide. peptide.comnih.gov

Alternative Carbodiimides: Several other carbodiimides are available that circumvent the issues associated with DCU.

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDCI): EDC is a water-soluble carbodiimide (B86325). Its corresponding urea byproduct is also water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction (work-up), making purification significantly easier. peptide.comnih.govresearchgate.net

N,N′-Diisopropylcarbodiimide (DIC): DIC is a liquid reagent, which can be easier to handle than solid DCC. The resulting byproduct, N,N'-diisopropylurea (DIU), has better solubility in organic solvents, which can facilitate its removal during chromatographic purification compared to DCU. peptide.comnih.gov

Table 2: Comparison of Common Coupling Reagents
Coupling ReagentByproductByproduct PropertiesPrimary Removal Method
DCC (N,N′-Dicyclohexylcarbodiimide)DCU (N,N′-Dicyclohexylurea)Solid, largely insoluble in most organic solvents. wikipedia.orgFiltration. researchgate.net
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)EDU (N-Ethyl-N'-(3-dimethylaminopropyl)urea)Water-soluble. peptide.comAqueous extraction. researchgate.net
DIC (N,N′-Diisopropylcarbodiimide)DIU (N,N′-Diisopropylurea)More soluble in organic solvents than DCU. nih.govExtraction and chromatography. researchgate.net

Regeneration and Recycling of N,N′-Dicyclohexylurea

Given the widespread use of DCC, large quantities of DCU are generated as waste. Disposing of this byproduct can lead to environmental pollution. Therefore, converting DCU back into the valuable DCC reagent is an economically and environmentally beneficial process. guidechem.com Several methods for this chemical regeneration have been developed and patented.

Reported Regeneration Methods:

Dehydration with Oxidizing Agents: One patented process involves treating DCU with an oxidizing agent, such as phosphorus oxychloride or phosgene (B1210022), in an organic solvent. The intermediate is then treated with a base to yield DCC. For example, DCU can be reacted with phosgene and then neutralized with a sodium hydroxide (B78521) solution to produce DCC with high purity and yield. guidechem.comgoogle.com

Thermal Decomposition with a Base: Another patented method describes heating DCU with sodium hydroxide to high temperatures (80–450°C). This process decomposes the urea back to cyclohexylamine, which can then be used as a starting material to resynthesize DCC. This method is noted for not requiring organic solvents and producing easily separable products. google.com

Future Research Directions and Advanced Methodologies

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of N-acylureas, including N-Benzoyl-N,N'-dicyclohexylurea, often involves reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental hazards. nsf.govnih.gov Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic methodologies.

One promising avenue is the use of less toxic and more readily available starting materials. nih.gov For instance, methods involving the coupling of carboxylic acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are being refined to improve yields and minimize byproducts. ias.ac.inacs.org Research has shown that the reaction of benzoic acid derivatives with N,N'-dialkyl carbodiimides can proceed smoothly at room temperature in water, offering a greener alternative to traditional organic solvents. ias.ac.inresearchgate.net

Furthermore, catalyst development is crucial. While some methods utilize transition-metal catalysts, their removal from the final product can be challenging. nsf.gov Therefore, the exploration of metal-free catalytic systems or easily recoverable catalysts is a key research direction. nsf.govresearchgate.net The use of organocatalysts and biocatalysts is also gaining traction as a sustainable approach.

Recent advancements include the development of one-pot syntheses and multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. ias.ac.in For example, a silver-catalyzed one-pot reaction involving dioxazolones, isocyanides, and water has been reported for the synthesis of N-acylureas. researchgate.net These innovative approaches hold the potential to make the production of this compound and its analogs more environmentally benign and economically viable.

Table 1: Comparison of Synthetic Routes for N-Acylureas

MethodReagentsAdvantagesDisadvantages
Traditional AcylationAcyl chlorides, anhydrides, ureasWide utilityLimited substrate scope, harsh reagents
Isocyanate CouplingIsocyanates, amidesEstablished methodUnstable and hazardous reagents (e.g., phosgene)
Carbodiimide (B86325) CouplingCarboxylic acids, DCCMilder conditions, readily available reagentsFormation of byproducts (N,N'-dicyclohexylurea)
Catalytic CarbonylationAmines, carbon monoxide, oxidantHigh atom economyOften requires harsh conditions, catalyst removal
Multicomponent ReactionsVarious starting materialsHigh efficiency, procedural simplicityCan require complex catalyst systems

In-depth Mechanistic Studies using Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing novel applications. For this compound, future research will increasingly rely on a synergy of advanced spectroscopic and computational techniques to elucidate the intricate details of its formation and reactivity.

The reaction between a carboxylic acid and a carbodiimide like DCC proceeds through a reactive O-acylisourea intermediate. ias.ac.inntu.edu.tw This intermediate can then either react with a nucleophile to form the desired product or undergo an intramolecular O→N acyl migration to yield the often-undesired N-acylurea byproduct. ias.ac.inresearchgate.net The factors governing this branching point are of significant interest.

Advanced spectroscopic methods such as in-situ FTIR and NMR spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification and characterization of transient intermediates. ias.ac.inacs.org X-ray crystallography has been instrumental in unambiguously determining the molecular structure of N-acylurea derivatives, providing insights into their conformation and intermolecular interactions. researchgate.netresearchgate.net

Complementing these experimental techniques, computational methods like Density Functional Theory (DFT) are powerful tools for exploring reaction pathways and transition states. nsf.govacs.org DFT studies can help to understand the divergent mechanisms that can lead to different products under slightly varied conditions, for example, the choice of base in a reaction. nsf.gov By calculating the energy profiles of different mechanistic possibilities, researchers can predict the most likely reaction outcomes and rationally design conditions to favor the desired product.

Exploration of this compound in Novel Catalytic Systems

While often considered a byproduct in peptide synthesis, the urea (B33335) functionality, in general, has shown significant potential in catalysis. nih.govfiveable.me The unique hydrogen bonding capabilities of the urea and acylurea motifs make them attractive candidates for use as ligands in transition metal catalysis and as organocatalysts. researchgate.netnih.gov

Future research will likely explore the application of this compound and its derivatives as ligands for various metal-catalyzed reactions. The nitrogen and oxygen atoms of the acylurea group can coordinate with metal centers, influencing their electronic properties and steric environment. nih.gov This modulation of the metal center's reactivity is a cornerstone of ligand development in homogeneous catalysis. nih.gov For instance, N-arylureas have been successfully employed as sterically undemanding ligands for palladium-catalyzed reactions. nih.gov

Furthermore, the hydrogen-bonding capabilities of the acylurea moiety can be harnessed in organocatalysis, where the molecule can act as a hydrogen bond donor to activate substrates. This has been demonstrated with various urea and thiourea (B124793) derivatives in reactions like the Biginelli and Friedel-Crafts reactions. nih.gov The development of chiral N-acylurea derivatives could also open doors to their use in asymmetric catalysis.

The immobilization of N-acylurea-based catalysts on solid supports is another area of interest, as it facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Application of Machine Learning and Artificial Intelligence for Predicting this compound Reactivity and Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. rsc.orgresearchgate.net

For this compound, ML models can be trained on existing reaction data to predict the outcome of new synthetic routes, including yields and the formation of byproducts. researchgate.netcmu.edu This can significantly accelerate the optimization of reaction conditions, reducing the need for extensive experimental screening. researchgate.net By learning the complex relationships between starting materials, reagents, and reaction outcomes, AI can guide chemists towards the most efficient and sustainable synthetic pathways. nih.gov

Beyond predicting reactivity, ML and AI are becoming indispensable tools for derivative design. nih.gov By establishing quantitative structure-activity relationships (QSAR), it is possible to predict the properties and potential applications of novel N-acylurea derivatives before they are synthesized. nih.gov For example, AI algorithms could be used to design derivatives of this compound with tailored electronic or steric properties for specific catalytic applications or for the development of new materials with desired characteristics. youtube.com This data-driven approach to molecular design holds immense promise for accelerating the discovery of new functional molecules. rsc.orgresearchgate.net

Investigation of Supramolecular Assembly and Material Science Applications for N-Acylurea Derivatives

The ability of the acylurea group to form strong and directional hydrogen bonds makes it an excellent building block for supramolecular chemistry and materials science. nsf.govresearchgate.net The self-assembly of N-acylurea derivatives can lead to the formation of well-ordered, higher-dimensional structures such as nanosheets and nanotubes. nsf.gov

Future research will delve deeper into controlling the supramolecular assembly of this compound and its analogs. By systematically modifying the molecular structure, for example, by introducing different functional end groups, it is possible to tune the intermolecular interactions and thus the morphology of the resulting supramolecular structures. nih.gov Single-crystal X-ray diffraction is a key technique for elucidating the packing of these molecules in the solid state, revealing how intermolecular forces like N–H···O and C–H···O hydrogen bonds direct the self-assembly process. researchgate.netresearchgate.net

The resulting supramolecular materials could have a wide range of applications. For instance, porous materials derived from the calcination of organic-inorganic hybrids containing acylurea functionalities have shown high surface areas, making them potentially useful in catalysis or separation science. researchgate.net The investigation of the liquid crystalline and gelling properties of N-acylurea derivatives is another promising area, with potential applications in areas such as ferroelectric liquid crystals. nsf.gov The unique properties of these self-assembled materials open up exciting possibilities for the development of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyl-N,N'-dicyclohexylurea with high purity?

  • Methodological Answer : Electrochemical reduction of N-acylureas in aprotic solvents (e.g., DMF) using controlled cathodic potentials can yield this compound. Key steps include monitoring reaction progress via cyclic voltammetry and isolating products through recrystallization (ethanol is effective). Side products like cyclohexylamine can be minimized by optimizing voltage and solvent polarity . For peptide synthesis, DCC-mediated reactions require strict anhydrous conditions and purification via reverse-phase HPLC to remove N-acylurea byproducts .

Q. How can HPLC be optimized for analyzing this compound in research samples?

  • Methodological Answer : Use a Newcrom R1 column (3 µm particle size for UPLC) with a mobile phase of acetonitrile:water:phosphoric acid (85:15:0.1% v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid. Detection via evaporative light scattering (ELSD) ensures sensitivity for low-volatility compounds. Validate the method with spiked recovery experiments in complex matrices (e.g., biological extracts) .

Q. What are the key spectroscopic techniques for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 7.51 (d, aromatic protons), 4.06–3.44 (quintets, cyclohexyl groups), and 2.13–0.78 (m, cyclohexyl CH2) confirm the structure .
  • IR : Bands at 1697 cm⁻¹ (C=O stretch) and 1544 cm⁻¹ (N-H bend) indicate urea functionality .
  • HRMS : A molecular ion peak at m/z 224.1887 (calculated for C13H24N2O) validates purity .

Q. What are effective storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store as a solid at -20°C in anhydrous conditions. For DMSO solutions, pre-warm to 40°C to dissolve and aliquot to avoid freeze-thaw cycles. Stability tests under accelerated degradation conditions (40°C/75% RH for 4 weeks) confirm no significant decomposition .

Advanced Research Questions

Q. How to resolve contradictions in reaction pathways during electrochemical reduction of this compound?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., amide vs. urea formation). Use isotopic labeling (e.g., 15N-cyclohexylamine) to track nitrogen migration. Kinetic studies under varying potentials (e.g., -1.5 V to -2.5 V) combined with in-situ FTIR can identify intermediates. Cross-validate with synthetic controls (e.g., N-cyclohexylbenzamide) to confirm product identity .

Q. What strategies mitigate side product formation (e.g., N-acylureas) in peptide synthesis involving DCC?

  • Methodological Answer : Replace DCC with carbodiimide alternatives (e.g., EDC) to reduce N-acylurea formation. Additive use of HOBt (1-hydroxybenzotriazole) suppresses racemization. Post-reaction, employ silica gel chromatography with ethyl acetate:hexane (3:7) to separate N-acylureas, confirmed by TLC (Rf = 0.45) .

Q. How does the structural conformation of this compound influence its inhibitory activity against soluble epoxide hydrolase (sEH)?

  • Methodological Answer : Molecular docking (e.g., using MVD 5.5 software) reveals that the benzoyl group occupies the hydrophobic pocket of sEH (PDB: 1LJT), while cyclohexyl groups enhance binding via van der Waals interactions. Compare IC50 values of analogs (e.g., N-phenyl vs. N-cyclohexyl) to establish structure-activity relationships. Crystallographic data (monoclinic C2/c, a = 25.294 Å) further validate steric compatibility .

Q. How to address challenges in detecting trace this compound in environmental matrices?

  • Methodological Answer : Use solid-phase extraction (C18 cartridges) to preconcentrate samples. Analyze via LC-ELSD with a limit of detection (LOD) of 0.1 µg/mL. For complex matrices (e.g., soil), supercritical CO2 extraction is ineffective; instead, employ sonication with dichloromethane:methanol (9:1) .

Data Contradiction Analysis

Q. Why does dicyclohexylurea not form during electrochemical reduction despite mechanistic predictions?

  • Methodological Answer : Thermodynamic studies show that the reduction of this compound favors cleavage of the N-acyl bond over the urea bond. DFT calculations (B3LYP/6-31G*) indicate a lower activation energy for benzamide formation (ΔG‡ = 45.2 kJ/mol) vs. urea dissociation (ΔG‡ = 62.8 kJ/mol). Experimental validation via 13C NMR confirms no urea byproduct .

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